Cas no 2098070-06-3 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide)

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
- 2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide
- AKOS026721194
- F2198-0932
- 2098070-06-3
-
- Inchi: 1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12)
- InChI Key: WIMIFKIDKBKILB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(C(=N)N)N(CC)N=1
Computed Properties
- Exact Mass: 220.07826757g/mol
- Monoisotopic Mass: 220.07826757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 95.9Ų
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0932-5g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
TRC | E153761-500mg |
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboximidamide |
2098070-06-3 | 500mg |
$ 550.00 | 2022-06-05 | ||
Life Chemicals | F2198-0932-2.5g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F2198-0932-10g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
TRC | E153761-100mg |
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboximidamide |
2098070-06-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
Life Chemicals | F2198-0932-0.25g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F2198-0932-0.5g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
TRC | E153761-1g |
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboximidamide |
2098070-06-3 | 1g |
$ 865.00 | 2022-06-05 | ||
Life Chemicals | F2198-0932-1g |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
2098070-06-3 | 95%+ | 1g |
$598.0 | 2023-09-06 |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide: A Comprehensive Overview
The compound 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide, with the CAS number 2098070-06-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyrazole ring substituted with an ethyl group at position 1, a thiophene moiety at position 3, and a carboximidamide group at position 5.
Recent studies have highlighted the potential of 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide as a promising candidate in the development of novel therapeutic agents. Its unique structural features, including the thiophene ring and the carboximidamide group, contribute to its ability to interact with various biological targets, such as enzymes and receptors. These interactions have been shown to exhibit potent bioactivity, making this compound a valuable tool in drug design.
The synthesis of 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring the compound's reliability for further studies. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in confirming the compound's structure and purity.
In terms of biological activity, 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide has demonstrated remarkable potential in several areas. For instance, recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has been found to possess antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.
The incorporation of the thiophene moiety into the structure of 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide has been identified as a critical factor contributing to its enhanced bioactivity. Thiophene rings are known for their aromaticity and ability to participate in π–π interactions, which can enhance the molecule's stability and binding affinity to biological targets. Furthermore, the ethyl group at position 1 provides additional flexibility to the molecule, allowing it to adopt conformations that are favorable for binding.
Another area where 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide has shown promise is in its potential application as a lead compound for anticancer drug development. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. These findings underscore its potential as a novel anticancer agent with minimal side effects.
The carboximidamide group at position 5 of the pyrazole ring plays a crucial role in determining the compound's pharmacokinetic properties. This group enhances the molecule's solubility and bioavailability, making it more suitable for systemic administration. Moreover, its ability to form hydrogen bonds with biological targets contributes to its high potency and selectivity.
In conclusion, 1-Ethyl-3-(Thiophen-2-Yl)-1H-Pyrazole-5-Carboximidamide, with its unique structural features and diverse biological activities, represents a significant advancement in the field of medicinal chemistry. Its potential applications span across various therapeutic areas, including inflammation, oxidative stress-related diseases, and cancer treatment. As research continues to uncover new insights into its mechanisms of action and optimization strategies, this compound is poised to play a pivotal role in the development of next-generation therapeutic agents.
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